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molecular formula C12H12N2O3 B8350854 7-Amino-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

7-Amino-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

Cat. No. B8350854
M. Wt: 232.23 g/mol
InChI Key: KDMVXUUPIBVQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04552882

Procedure details

4.6 Grams of ethyl 7-acetamido-4-hydroxy-3-quinolinecarboxylate are dissolved in 15 ml of 10% NaOH, 60 ml of H2O and 100 ml of ethanol, and 5 ml of ethyl bromide are added. The mixture is left under reflux for 4 hours, then the excess of ethyl bromide and ethanol is evaporated off, and 10 ml of 10% NaOH are then added. The mixture is heated under reflux for 2 hours, allowed to cool, acidified with HCl, filtered and treated with ethanol at 70° C. The product is filtered off and recrystallized in a dimethylformamide/water (1:1) mixture. 1.0 Gram of a solid is obtained, of melting point 304°-307° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([OH:20])=[C:10]([C:15]([O:17]CC)=[O:16])[CH:11]=[N:12]2)=[CH:7][CH:6]=1)(=O)C.O.[CH2:22](O)[CH3:23].C(Br)C>[OH-].[Na+]>[NH2:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:20])[C:10]([C:15]([OH:17])=[O:16])=[CH:11][N:12]2[CH2:22][CH3:23])=[CH:7][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C2C(=C(C=NC2=C1)C(=O)OCC)O
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the excess of ethyl bromide and ethanol is evaporated off
ADDITION
Type
ADDITION
Details
10 ml of 10% NaOH are then added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with ethanol at 70° C
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized in a dimethylformamide/water (1:1) mixture
CUSTOM
Type
CUSTOM
Details
1.0 Gram of a solid is obtained, of melting point 304°-307° C.

Outcomes

Product
Name
Type
Smiles
NC1=CC=C2C(C(=CN(C2=C1)CC)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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